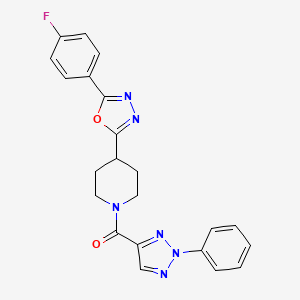

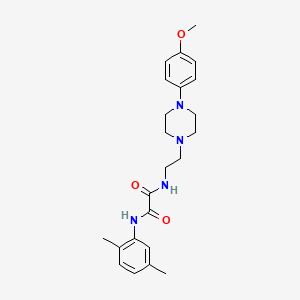

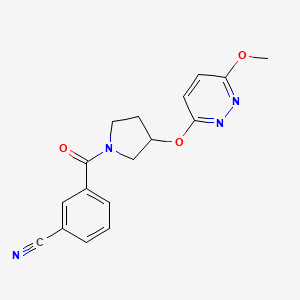

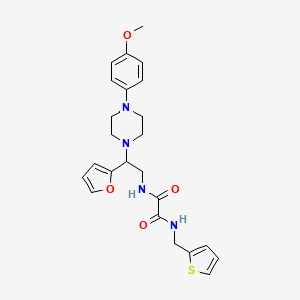

![molecular formula C9H9N3O B2997379 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one CAS No. 1092344-97-2](/img/structure/B2997379.png)

5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

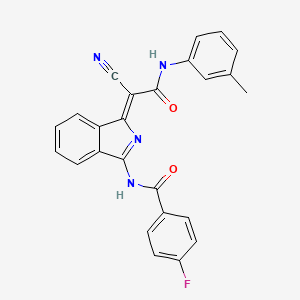

5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one is a chemical compound with the molecular formula C9H9N3O. It has a molecular weight of 175.19 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O/c1-6-7-2-3-9(13)11-8(7)4-5-10-12-6/h2-5,10H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Antitumor Activity

This compound has shown potential in antitumor studies. It’s structurally related to imidazole and pyridine derivatives, which are known for their therapeutic potential in cancer treatment . For instance, compounds like piritrexim, which inhibit dihydrofolate reductase (DHFR), have demonstrated antitumor effects in preclinical models . The presence of the pyrido[3,2-d][1,2]diazepin-2-one moiety could be modified to enhance these properties, making it a candidate for further drug development in oncology.

Antimicrobial Properties

Research indicates that derivatives of imidazole, which share a similar heterocyclic base with our compound, exhibit significant antibacterial and antifungal activities . This suggests that 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one could be a precursor or a scaffold for developing new antimicrobial agents.

Anti-Inflammatory and Analgesic Effects

Indole derivatives, which are structurally related to our compound, have been reported to show anti-inflammatory and analgesic activities . This implies that 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one could be explored for its potential to treat inflammatory conditions and pain management.

Antiparasitic Applications

Compounds with a similar heterocyclic core have been used to synthesize drugs with antiparasitic properties, such as piritrexim, which has anti-parasitic and anti-psoriatic properties . This opens up possibilities for 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one to be used in the development of new antiparasitic treatments.

Enzyme Inhibition

The structural similarity to known enzyme inhibitors suggests that this compound could act as an enzyme inhibitor, potentially leading to new treatments for diseases where enzyme regulation is therapeutic, such as certain metabolic disorders .

Chemical Synthesis and Drug Development

Due to its unique structure, this compound can serve as a building block in chemical synthesis for creating a variety of pharmacologically active molecules. Its potential in drug development is significant, particularly in the synthesis of new heterocyclic compounds with desired biological activities .

Safety and Hazards

The compound has a safety information pictogram GHS07, which indicates that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-methyl-1,7-dihydropyrido[3,2-d]diazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-7-2-3-9(13)11-8(7)4-5-10-12-6/h2-5,10H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRLFHGKJKNTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC=CC2=C1C=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2997300.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2997301.png)

![4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2997312.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-chlorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2997315.png)

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-oxidopyrrolidin-1-ium-1-yl)propan-2-yl]octanamide](/img/structure/B2997319.png)